Ethyl 2-amino-4-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 2-amino-4-(trifluoromethyl)nicotinate is a chemical compound with the formula C9H9F3N2O2 . It has a molecular weight of 234.18 .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms .Scientific Research Applications
Intermediate in Synthesis : Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate has been used as an intermediate in the synthesis of certain chemical compounds, such as 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (E. Eichler, C. Rooney, & H. W. Williams, 1976).
Antibacterial Activity : A series of derivatives prepared from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, synthesized partly from ethyl-3-(3-dimethylaminopropyl)-carbodiimide, demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. One compound, in particular, showed significant antibacterial potency (L. N. Bheemanapalli, R. Akkinepally, & S. Pamulaparthy, 2008).
Crystal Structure Studies : Ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and ethyl 2-methylsulfanyl-6-[(triphenylphosphoranylidene)amino]nicotinate were studied for their molecular conformations and crystal structures. These studies contribute to understanding the electronic structures and crystalline behavior of such compounds (J. Cobo, C. Glidewell, J. N. Low, & F. Orozco, 2008).
Synthesis Methodologies : There have been various reports on the practical synthesis methods for derivatives of Ethyl 2-amino-4-(trifluoromethyl)nicotinate, contributing to the development of efficient and scalable production techniques for these compounds (Bryan M. Li et al., 2010).
Vasodilatory Activity : A study synthesized a variety of amino acid ester derivatives of ethyl 4,6-diaryl-3-pyridinecarboxylate, which showed considerable vasodilatory properties in vascular smooth muscle. This indicates potential applications in the treatment of cardiovascular conditions (A. S. Girgis, A. Kalmouch, & Mohey Ellithey, 2006).
Gene Expression Inhibition : Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues were synthesized and tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation in cells, indicating potential therapeutic applications (M. Palanki et al., 2002).
Properties
IUPAC Name |
ethyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)6-5(9(10,11)12)3-4-14-7(6)13/h3-4H,2H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFCTGGTWSOJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204000 | |
Record name | Ethyl 2-amino-4-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227508-36-2 | |
Record name | Ethyl 2-amino-4-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227508-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-4-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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